{1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone
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Overview
Description
{1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core piperidine and pyrrolidine rings. The sulfonyl group is introduced through sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide. The final coupling step involves the reaction of the sulfonylated intermediate with the pyrrolidine derivative under controlled conditions, such as in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
{1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, {1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound may be used as a probe to study the interactions between sulfonyl-containing molecules and biological targets. Its ability to form stable complexes with proteins and enzymes makes it a valuable tool for biochemical studies .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its sulfonyl group can impart unique characteristics to polymers or other materials .
Mechanism of Action
The mechanism of action of {1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The piperidine and pyrrolidine rings may also contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
- 4-Phenoxyaniline compound with tetrachlorostannane
Uniqueness
{1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone is unique due to its combination of a sulfonyl group with piperidine and pyrrolidine rings. This structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H25ClN2O4S |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
[1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H25ClN2O4S/c1-2-25-17-8-7-15(12-16(17)19)26(23,24)21-11-5-6-14(13-21)18(22)20-9-3-4-10-20/h7-8,12,14H,2-6,9-11,13H2,1H3 |
InChI Key |
OZGVMFSWWPJKCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCC3)Cl |
Origin of Product |
United States |
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